Tetraamylammonium iodide

Description

The exact mass of the compound Tetrapentylammonium iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrapentylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N.HI/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLZDUAOBOMSNZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15959-61-2 (Parent) | |

| Record name | 1-Pentanaminium, N,N,N-tripentyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20883857 | |

| Record name | 1-Pentanaminium, N,N,N-tripentyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream or light yellow hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Tetrapentylammonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2498-20-6 | |

| Record name | Tetrapentylammonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanaminium, N,N,N-tripentyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanaminium, N,N,N-tripentyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentanaminium, N,N,N-tripentyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapentylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tetraamylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of tetraamylammonium iodide, a quaternary ammonium (B1175870) salt with applications in organic synthesis and pharmaceutical development. The document details the underlying chemical principles, a generalized experimental protocol, and methods for purification and characterization.

Introduction

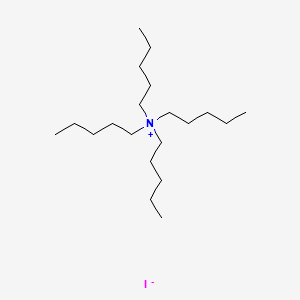

This compound, also known as tetrapentylammonium (B98587) iodide, is a quaternary ammonium salt consisting of a central nitrogen atom bonded to four pentyl (amyl) groups, with an iodide counterion. Its structure imparts surfactant-like properties, making it a useful phase-transfer catalyst in organic synthesis.[1][2] Phase-transfer catalysts facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous and an organic layer), thereby increasing reaction rates and yields.[1]

Synthesis of this compound

The synthesis of this compound is achieved through the Menshutkin reaction , a classic method for the preparation of quaternary ammonium salts.[3][4] This reaction involves the alkylation of a tertiary amine with an alkyl halide. In this specific case, triamylamine (B147544) (a tertiary amine) is reacted with amyl iodide (an alkyl iodide) to yield the desired this compound.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the triamylamine acts as a nucleophile, attacking the electrophilic carbon atom of the amyl iodide and displacing the iodide ion.

Reaction:

(C5H11)3N + C5H11I → [(C5H11)4N]+I-

Generalized Experimental Protocol

Materials and Equipment:

-

Triamylamine

-

Amyl iodide

-

A suitable solvent (e.g., acetonitrile (B52724), ethanol (B145695), or a non-polar solvent like toluene)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve triamylamine in a suitable solvent.

-

Add a stoichiometric equivalent of amyl iodide to the solution.

-

Heat the reaction mixture to reflux with constant stirring. The reaction time and temperature will depend on the chosen solvent. For instance, reactions in acetonitrile or ethanol may proceed at their respective boiling points for several hours to overnight.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by observing the precipitation of the quaternary ammonium salt, which is often less soluble in the reaction solvent than the starting materials.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The crude this compound may precipitate out of the solution upon cooling. If so, it can be collected by filtration. If it remains dissolved, the solvent can be removed under reduced pressure using a rotary evaporator.

-

The resulting crude product should be purified by recrystallization.

Purification of this compound

The primary method for purifying crude this compound is recrystallization . This technique relies on the principle that the solubility of a solid in a solvent increases with temperature.

Generalized Recrystallization Protocol

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For long-chain quaternary ammonium iodides, common recrystallization solvents include alcohols (methanol, ethanol), acetonitrile, or solvent mixtures (e.g., ethanol/diethyl ether).

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of a suitable recrystallization solvent.

-

Gently heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.

-

If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystals of pure this compound should form.

-

To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

-

Dry the crystals in a vacuum oven to remove any residual solvent.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

| Property | Description |

| Appearance | White to off-white crystalline powder.[1] |

| Melting Point | 135 - 138 °C.[1] A sharp melting point range close to the literature value is indicative of high purity. |

| Molecular Formula | C20H44IN[1] |

| Molecular Weight | 425.48 g/mol [1] |

| Purity (Titration) | ≥ 98%[1] |

| Spectroscopy | Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can confirm the structure by showing the characteristic signals for the pentyl groups attached to the nitrogen atom. While specific spectra for this compound are not widely published, the spectra would be similar to that of tetrabutylammonium (B224687) iodide, showing characteristic peaks for the alkyl chains.[5][6][7] Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of C-H and C-N bonds within the molecule. |

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Parameter | Value | Reference |

| CAS Number | 2498-20-6 | [1] |

| Molecular Formula | C20H44IN | [1] |

| Molecular Weight | 425.48 g/mol | [1] |

| Melting Point | 135 - 138 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥ 98% (by titration) | [1] |

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Logical steps in the preparation and analysis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 2498-20-6: Tetrapentylammonium iodide | CymitQuimica [cymitquimica.com]

- 3. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]

- 4. Tetra-n-butylammonium iodide - Wikipedia [en.wikipedia.org]

- 5. spectrabase.com [spectrabase.com]

- 6. Tetramethylammonium iodide(75-58-1) 1H NMR [m.chemicalbook.com]

- 7. Tetrabutylammonium iodide(311-28-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Tetraamylammonium Iodide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetraamylammonium iodide in common organic solvents. Due to the limited availability of precise quantitative data for this compound, this guide presents qualitative solubility information and data for homologous tetraalkylammonium iodides to infer its likely behavior. Furthermore, it details a standardized experimental protocol for solubility determination and outlines a typical workflow where this compound is utilized, particularly in its capacity as a phase-transfer catalyst.

Introduction to this compound

This compound is a quaternary ammonium (B1175870) salt consisting of a central nitrogen atom bonded to four amyl (pentyl) groups and an iodide counterion. Like other quaternary ammonium salts, its properties are dictated by the bulky, lipophilic nature of the alkyl chains and the ionic character of the ammonium iodide group. These characteristics are crucial in determining its solubility in various organic solvents and its applications in chemical synthesis and electrochemical systems.[1]

Solubility Profile

Table 1: Qualitative Solubility of Tetraalkylammonium Iodides in Common Organic Solvents

| Compound | Methanol | Ethanol | Acetone | Chloroform (B151607) | Benzene (B151609) | Diethyl Ether |

| Tetramethylammonium (B1211777) iodide | Sparingly Soluble[2] | Sparingly Soluble[2] | Sparingly Soluble[2] | Insoluble[2] | - | Insoluble[2] |

| Tetraethylammonium iodide | Soluble | Soluble | - | Slightly Soluble | - | - |

| Tetrapropylammonium iodide | Soluble | Soluble | - | - | - | - |

| Tetrabutylammonium iodide | Soluble[3][4] | Soluble[3][5] | Soluble[5] | Slightly Soluble[3][6] | Insoluble[3][4] | - |

Based on the trend of increasing solubility with longer alkyl chains, it is anticipated that This compound would exhibit good solubility in polar aprotic and protic organic solvents such as methanol, ethanol, and acetone. Its solubility in less polar solvents like chloroform is expected to be moderate, while it is likely to be poorly soluble in nonpolar solvents such as benzene and diethyl ether.

Experimental Protocol for Solubility Determination

The following is a generalized isothermal shake-flask method for determining the solubility of this compound in an organic solvent. This method is adapted from established procedures for other quaternary ammonium halides.[7]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic water bath with shaker

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (chemically resistant to the solvent)

-

Spectrophotometer or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The excess solid is crucial to ensure that saturation is reached.

-

Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Withdrawal and Preparation:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the temperature of the experiment) to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a suitable solvent to a concentration that is within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a suitable analytical technique, such as UV-Vis spectrophotometry by measuring the absorbance of the iodide ion, or through gravimetric analysis after solvent evaporation.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL or mol/L, by using the following formula: Solubility ( g/100 mL) = (Mass of solute in filtrate / Volume of filtrate) * 100

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Applications in Organic Synthesis: Phase-Transfer Catalysis

This compound is a versatile phase-transfer catalyst, facilitating reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase).[1] The lipophilic amyl groups enhance its solubility in the organic phase, while the charged ammonium center allows it to pair with an anion from the aqueous phase, shuttling it into the organic phase to react.

Diagram 2: Mechanism of Phase-Transfer Catalysis

Caption: A diagram showing the role of this compound in transferring a nucleophile from the aqueous to the organic phase.

Conclusion

While quantitative solubility data for this compound remains elusive, its chemical structure and the properties of its homologs suggest good solubility in polar organic solvents. This characteristic is fundamental to its primary application as a phase-transfer catalyst in organic synthesis. The provided experimental protocol offers a reliable method for researchers to determine its solubility in specific solvents relevant to their work. Further research to quantify the solubility of this compound across a range of solvents and temperatures would be a valuable contribution to the field.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tetramethylammonium iodide [chemister.ru]

- 3. Tetrabutylammonium iodide [chembk.com]

- 4. grokipedia.com [grokipedia.com]

- 5. CAS 311-28-4: Tetrabutylammonium iodide | CymitQuimica [cymitquimica.com]

- 6. Tetrabutylammonium iodide | 311-28-4 [chemicalbook.com]

- 7. path.web.ua.pt [path.web.ua.pt]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Tetraamylammonium Iodide

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of tetraamylammonium iodide, also known as tetrapentylammonium (B98587) iodide. The information is intended for researchers, scientists, and professionals in the field of drug development and material science who utilize quaternary ammonium (B1175870) salts in their work.

Thermal Properties of this compound

This compound is a quaternary ammonium salt that sees use as a phase transfer catalyst and supporting electrolyte.[1] An understanding of its thermal stability is crucial for its application in various chemical processes, particularly those conducted at elevated temperatures.

Recent studies involving simultaneous differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have elucidated the thermal behavior of this compound (referred to as tetrapentylammonium iodide in the cited literature). The analysis reveals a multi-step decomposition process.[2]

Table 1: Thermal Properties of this compound

| Property | Value (°C) | Analytical Method |

| Melting Point | 135 - 138 | - |

| Onset of Decomposition (Td) | ~200 - 250 | TGA |

Note: The onset of decomposition is an estimated range based on the typical thermal behavior of tetraalkylammonium triiodides as detailed in the literature. The decomposition of these salts generally commences after melting.[2][3]

The thermal decomposition of tetraalkylammonium iodides, including this compound, typically proceeds via an initial loss of iodine (I2) from the triiodide anion, followed by the decomposition of the organic cation at higher temperatures.[2][3]

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The following section details a standard experimental protocol for determining the thermal stability of this compound using simultaneous TGA/DSC analysis. This methodology is based on common practices for the thermal analysis of organic salts.[4]

2.1. Instrumentation

A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is employed. The instrument should be equipped with a high-precision balance and a furnace capable of controlled heating rates in an inert atmosphere.

2.2. Sample Preparation

A small sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan, commonly made of alumina (B75360) or platinum.

2.3. Experimental Conditions

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a specified flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument continuously records the sample weight (TGA) and the differential heat flow between the sample and a reference pan (DSC) as a function of temperature.

2.4. Data Analysis

-

TGA Curve: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is determined from this curve, typically as the temperature at which a significant weight loss begins.

-

DTG Curve: The derivative of the TGA curve (DTG curve) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates for each step.

-

DSC Curve: The DSC curve plots the heat flow versus temperature, indicating endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Caption: Workflow for TGA/DSC Analysis of this compound.

Signaling Pathways and Decomposition Mechanisms

The thermal decomposition of this compound is not known to involve biological signaling pathways. The decomposition is a chemical process driven by heat. The logical relationship of the decomposition can be visualized as follows.

Caption: Logical Steps in the Thermal Decomposition of this compound.

References

- 1. Thermal decomposition of tetraalkylammonium iodides [ouci.dntb.gov.ua]

- 2. Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. fpe.umd.edu [fpe.umd.edu]

Spectroscopic Profile of Tetrapentylammonium Iodide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for tetrapentylammonium (B98587) iodide (also known as tetraamylammonium iodide), a quaternary ammonium (B1175870) salt with applications in various fields of chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for tetrapentylammonium iodide.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) ppm | Solvent | Instrument |

| ¹H NMR | Not explicitly provided in search results | Not specified | Varian A-60D[1] |

| ¹³C NMR | Not explicitly provided in search results | Not specified | Not specified[1] |

Note: While specific chemical shifts were not found in the provided search results, the expected ¹H NMR spectrum would show signals corresponding to the different methylene (B1212753) groups and the terminal methyl group of the pentyl chains. Similarly, the ¹³C NMR spectrum would display distinct peaks for each unique carbon atom in the pentyl chains.

Table 2: Infrared (IR) Spectroscopy Data

| Technique | Key Absorptions (cm⁻¹) | Sample Preparation |

| FTIR | Data obtained in solution | Solution in acrylonitrile (B1666552) at various concentrations (0.02 M to 0.1 M)[2] |

Note: The IR spectrum of tetrapentylammonium iodide is characterized by C-H stretching and bending vibrations of the alkyl chains.

Table 3: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | Key Fragments (m/z) | Instrument |

| GC-MS | Electron Ionization (EI-B) | 170, 171, 71, 114, 298[1] | JEOL JMS-01-SG[1] |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy A solution of tetrapentylammonium iodide was prepared in a suitable deuterated solvent. The spectrum was recorded on a Varian A-60D NMR spectrometer.[1] The data was processed to show the chemical shifts (δ) in parts per million (ppm) relative to a standard reference.

¹³C NMR Spectroscopy A sample of tetrapentylammonium iodide, sourced from Eastman Organic Chemicals, was dissolved in an appropriate deuterated solvent.[1] The ¹³C NMR spectrum was acquired, and the chemical shifts were reported in ppm.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy Solutions of tetrapentylammonium iodide in acrylonitrile were prepared at concentrations of 0.02 M, 0.05 M, 0.08 M, and 0.1 M.[2] The FTIR spectra were recorded for each solution to observe the vibrational modes of the molecule.[2]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) The mass spectrum of tetrapentylammonium iodide was obtained using a JEOL JMS-01-SG gas chromatograph-mass spectrometer.[1] The sample was introduced into the instrument, and electron ionization (EI-B) was used to generate charged fragments.[1] The resulting mass-to-charge ratios (m/z) of the fragments were analyzed.[1]

Synthesis of Tetrapentylammonium Iodide

A common method for the synthesis of quaternary ammonium iodides involves the reaction of a tertiary amine with an alkyl iodide. For tetrapentylammonium iodide, this would typically involve the reaction of tripentylamine with pentyl iodide.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like tetrapentylammonium iodide.

References

Tetraamylammonium Iodide: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of tetraamylammonium iodide, a quaternary ammonium (B1175870) salt with significant applications in chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, and use as a phase-transfer catalyst.

Core Chemical Identifiers and Properties

This compound, also known as tetrapentylammonium (B98587) iodide, is a valuable reagent in organic chemistry. Its key identifiers and physicochemical properties are summarized below for easy reference.

| Identifier/Property | Value | Reference |

| CAS Number | 2498-20-6 | [1] |

| Molecular Formula | C₂₀H₄₄IN | [1] |

| Molecular Weight | 425.47 g/mol | |

| IUPAC Name | Tetrapentylazanium;iodide | [1] |

| Synonyms | This compound, Tetra-n-pentylammonium iodide | [2] |

| Appearance | Cream or light yellow hygroscopic powder | [1] |

| Melting Point | 135-137 °C | |

| Solubility | Soluble in polar organic solvents. | [2] |

Synthesis of this compound

The synthesis of this compound follows the general principle of the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. In this case, triamylamine (B147544) is reacted with amyl iodide (1-iodopentane) to yield the quaternary ammonium salt.

A general procedure for the synthesis of similar quaternary ammonium iodides, such as tetraethylammonium (B1195904) iodide, involves the reaction of the corresponding trialkylamine with an ethyl halide.[3] This method can be adapted for this compound.

General Synthetic Protocol (Adapted):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triamylamine in a suitable solvent such as acetonitrile (B52724) or ethanol.

-

Addition of Alkyl Halide: Add a stoichiometric equivalent or a slight excess of amyl iodide to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

-

Isolation and Purification: After cooling, the product may precipitate out of the solution. The precipitate can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.[4]

Applications in Organic Synthesis: Phase-Transfer Catalysis

This compound's primary application in research and development is as a phase-transfer catalyst (PTC). Due to its quaternary ammonium structure with lipophilic alkyl chains and an iodide counter-ion, it can facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates.[2] While specific protocols for this compound are not abundant in literature, the mechanisms and applications are well-documented for its analogs, such as tetrabutylammonium (B224687) iodide (TBAI).

Mechanism of Phase-Transfer Catalysis

In a typical phase-transfer catalyzed reaction, the quaternary ammonium cation (Q⁺) forms an ion pair with the reactant anion (X⁻) from the aqueous phase. This lipophilic ion pair (Q⁺X⁻) can then migrate into the organic phase, where it can react with the organic substrate. The resulting anion from the quaternary ammonium salt (in this case, I⁻) is then exchanged back into the aqueous phase.

Experimental Protocols (Analogous Compounds)

The following protocols describe the use of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. These procedures can likely be adapted for use with this compound, potentially with minor adjustments to reaction conditions to account for differences in lipophilicity.

Williamson Ether Synthesis

The Williamson ether synthesis is a common method for preparing ethers from an organohalide and an alkoxide.[5] The use of a phase-transfer catalyst is beneficial when the alkoxide is generated in an aqueous phase and the organohalide is in an organic phase.

General Protocol:

-

Reactant Preparation: In a reaction vessel, an alcohol is dissolved in an organic solvent (e.g., toluene). An aqueous solution of a strong base (e.g., sodium hydroxide) is added to generate the alkoxide.

-

Catalyst Addition: A catalytic amount of tetrabutylammonium iodide (e.g., 1-5 mol%) is added to the biphasic mixture.

-

Alkylating Agent Addition: The alkyl halide is added, and the mixture is stirred vigorously at a suitable temperature (e.g., room temperature to reflux) for several hours.

-

Workup and Purification: Upon completion, the organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated. The resulting ether can be purified by distillation or chromatography.

N-Alkylation Reactions

Tetrabutylammonium iodide is also an effective catalyst for the N-alkylation of various nitrogen-containing compounds, such as amides and indazoles.[6]

General Protocol for N-Alkylation of an Indazole:

-

Reactant Mixture: To a solution of the indazole in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate.

-

Catalyst and Alkylating Agent: Add a catalytic amount of tetrabutylammonium iodide followed by the alkylating agent (e.g., methyl chloroacetate).[6]

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed.

-

Isolation: The reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the crude product, which is then purified by chromatography or recrystallization.

Conclusion

This compound is a versatile quaternary ammonium salt with significant potential as a phase-transfer catalyst in a variety of organic transformations. While specific experimental protocols for this compound are less common in the literature compared to its tetrabutyl analog, the principles of its synthesis and catalytic activity are well-established. Researchers and drug development professionals can leverage the information and analogous protocols presented in this guide to effectively utilize this compound in their synthetic endeavors.

References

- 1. Tetrapentylammonium iodide | C20H44IN | CID 17248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2498-20-6: Tetrapentylammonium iodide | CymitQuimica [cymitquimica.com]

- 3. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]

- 4. Tetrapentylammonium iodide | 2498-20-6 [chemicalbook.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]

An In-depth Technical Guide to the Hygroscopic Nature of Tetraamylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the principles and methods for assessing the hygroscopic nature of tetraalkylammonium salts, with a specific focus on tetraamylammonium iodide. However, a diligent search of scientific literature and technical databases did not yield specific quantitative hygroscopicity data (e.g., water vapor sorption isotherms) for this compound. Therefore, the data presented in the tables are illustrative examples based on the typical behavior of hygroscopic quaternary ammonium (B1175870) salts and should not be considered as experimentally determined values for this compound.

Introduction to Hygroscopicity and Tetraalkylammonium Iodides

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, typically at room temperature. This is a critical consideration in the development of pharmaceutical and chemical products, as the uptake of water can significantly impact a compound's physical and chemical stability, crystal structure, flowability, and dissolution rate.

This guide will delve into the factors influencing the hygroscopicity of this compound, the established experimental protocols for its characterization, and the interpretation of the resulting data.

Factors Influencing the Hygroscopicity of this compound

The extent of hygroscopicity in tetraalkylammonium iodides is influenced by several factors:

-

Crystal Lattice Energy: A more stable crystal lattice with high lattice energy will be less susceptible to disruption by water molecules, resulting in lower hygroscopicity.

-

Ionic Size and Charge Density: The size of the tetraalkylammonium cation influences the charge density. Larger cations, such as tetraamylammonium, have a more diffuse positive charge, which may affect their interaction with polar water molecules.

-

Nature of the Anion: The iodide anion also contributes to the overall hygroscopicity of the salt.

-

Presence of Impurities: Impurities can act as nucleation sites for water absorption, increasing the apparent hygroscopicity.

-

Environmental Conditions: The rate and extent of water uptake are directly dependent on the ambient relative humidity (RH) and temperature.

Experimental Protocols for Determining Hygroscopicity

Several well-established methods are used to quantitatively assess the hygroscopic nature of a solid material. The choice of method depends on the specific information required, such as the rate of water uptake, the equilibrium moisture content at various humidities, or the effect of moisture on the material's thermal properties.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the amount and rate of solvent (typically water) vapor being absorbed by a sample.[4][5][6] It is the most common and comprehensive method for characterizing hygroscopicity.

Methodology:

-

A small, accurately weighed sample of this compound is placed in the DVS instrument's microbalance.

-

The sample is initially dried under a stream of dry nitrogen gas (0% RH) to determine its dry mass.

-

The relative humidity of the nitrogen stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

At each RH step, the sample's mass is continuously monitored until it reaches equilibrium (i.e., the rate of mass change is below a predefined threshold).

-

After reaching the maximum RH, the humidity is decreased in a similar stepwise manner to study the desorption process.

-

The change in mass at each RH step is recorded and plotted against the relative humidity to generate a moisture sorption-desorption isotherm.

A logical workflow for a DVS experiment is illustrated in the following diagram:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Enthalpy of Formation for Tetra-n-butylammonium Iodide

This technical guide provides a comprehensive overview of the standard enthalpy of formation for tetra-n-butylammonium iodide (TBAI). It includes key quantitative data, a detailed experimental protocol for its determination via solution calorimetry, and a visualization of its role as a phase-transfer catalyst, which is pertinent to its application in organic synthesis and drug development.

Introduction

Tetra-n-butylammonium iodide (C₁₆H₃₆IN) is a quaternary ammonium (B1175870) salt widely utilized in various chemical processes.[1] Its efficacy as a phase-transfer catalyst, an electrolyte in electrochemical studies, and a source of iodide ions makes it a valuable reagent in organic synthesis, including the development of pharmaceutical compounds.[2][3] A fundamental understanding of its thermodynamic properties, particularly its standard enthalpy of formation (ΔHf°), is crucial for reaction engineering, process safety, and the development of robust synthetic methodologies. The standard enthalpy of formation refers to the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.[4]

Quantitative Thermochemical Data

The standard enthalpy of formation for solid tetra-n-butylammonium iodide has been determined experimentally. The accepted values are summarized in the table below.

| Thermochemical Parameter | Value | Units | Reference |

| Standard Enthalpy of Formation (ΔHf°) | -498.6 ± 2.7 | kJ/mol | [5] |

| Standard Enthalpy of Formation (ΔHf°) | -499 | kJ/mol | [6] |

| Enthalpy of Combustion (ΔcH°) | -10942.5 ± 1.5 | kJ/mol | [5] |

Data is for the solid state at standard conditions (25 °C and 100 kPa).

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation of an organic salt like tetra-n-butylammonium iodide is typically determined indirectly using solution calorimetry and applying Hess's Law.[7] Direct combustion calorimetry can also be used but can be more complex for nitrogen- and halogen-containing compounds. The following protocol outlines a method using solution calorimetry.

3.1. Principle and Hess's Law Cycle

The direct formation of TBAI from its elements (carbon, hydrogen, nitrogen, and iodine) is not feasible to measure calorimetrically. Therefore, a Hess's Law cycle is constructed, which states that the total enthalpy change for a reaction is independent of the pathway taken.[4] A plausible thermochemical cycle is outlined below:

Caption: Hess's Law cycle for the determination of the enthalpy of formation of TBAI.

The enthalpy of formation of TBAI can be calculated using the following equation derived from the cycle:

ΔHf°(TBAI, s) = ΔHf°(Bu₄N⁺, aq) + ΔHf°(I⁻, aq) - ΔH_sol(TBAI)

To solve this, the standard enthalpies of formation of the aqueous tetra-n-butylammonium and iodide ions are required, and the enthalpy of solution (ΔH_sol) of TBAI must be measured experimentally.

3.2. Experimental Protocol: Solution Calorimetry

This protocol describes the measurement of the enthalpy of solution of TBAI.

3.2.1. Materials and Equipment

-

Isoperibol or coffee-cup calorimeter

-

High-precision digital thermometer (±0.01 °C)

-

Magnetic stirrer and stir bar

-

Analytical balance (±0.0001 g)

-

Volumetric flasks and pipettes

-

Tetra-n-butylammonium iodide (high purity, dried)

-

Distilled or deionized water (as the solvent)

3.2.2. Procedure

-

Calorimeter Calibration: The heat capacity of the calorimeter (C_cal) must be determined. This is typically done by mixing known amounts of hot and cold water in the calorimeter and measuring the final temperature.

-

Sample Preparation: Accurately weigh a small amount (e.g., 1-2 g) of dried tetra-n-butylammonium iodide.

-

Solvent Preparation: Add a precise volume (e.g., 100.0 mL) of distilled water to the calorimeter.

-

Temperature Equilibration: Allow the water in the calorimeter to reach a stable temperature, recording the temperature at regular intervals (e.g., every 30 seconds) for several minutes to establish a baseline.

-

Dissolution: Rapidly add the weighed TBAI to the water in the calorimeter, ensuring all the solid is transferred.

-

Data Acquisition: Continue to record the temperature at regular intervals as the TBAI dissolves, until a new stable temperature is reached or a clear trend of cooling back to ambient temperature is observed.

-

Data Analysis:

-

Plot temperature versus time to determine the change in temperature (ΔT) resulting from the dissolution, extrapolating the pre- and post-addition baselines to the time of mixing.

-

Calculate the heat absorbed or released by the solution (q_sol) using the formula: q_sol = m_sol * c_sol * ΔT, where m_sol is the mass of the solution and c_sol is its specific heat capacity (can be approximated as that of water, 4.184 J/g·°C).

-

Calculate the heat absorbed or released by the calorimeter (q_cal) using: q_cal = C_cal * ΔT.

-

The total heat of solution (q_rxn) is -(q_sol + q_cal).

-

The molar enthalpy of solution (ΔH_sol) is q_rxn divided by the number of moles of TBAI dissolved.

-

Application in Drug Development: Phase-Transfer Catalysis

In drug development and organic synthesis, TBAI is frequently used as a phase-transfer catalyst (PTC).[8] It facilitates reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase).[8] The tetrabutylammonium (B224687) cation is lipophilic and can transport an anion from the aqueous phase into the organic phase, where it can react with an organic substrate.[3]

4.1. Generalized Workflow for Phase-Transfer Catalysis

The following diagram illustrates the general mechanism of TBAI in a phase-transfer catalyzed reaction, such as a nucleophilic substitution where an aqueous nucleophile (Nu⁻) reacts with an organic substrate (R-X).

Caption: Generalized workflow of TBAI as a phase-transfer catalyst.

This catalytic cycle enhances reaction rates by bringing the nucleophile into the same phase as the organic reactant, which would otherwise be kinetically limited by the low mutual solubility of the reactants.[5]

Conclusion

The standard enthalpy of formation of tetra-n-butylammonium iodide is a well-established thermodynamic quantity, essential for the quantitative analysis of chemical processes in which it is involved. Its determination through solution calorimetry, guided by Hess's Law, provides a practical and accurate method for obtaining this value. Furthermore, a clear understanding of its role and mechanism as a phase-transfer catalyst is indispensable for its effective application in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

References

- 1. Phase transfer catalysts between polar and non-polar media: a molecular dynamics simulation of tetrabutylammonium iodide at the formamide/hexane interface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. nbinno.com [nbinno.com]

- 6. adpharmachem.com [adpharmachem.com]

- 7. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]

- 8. News - Tetrabutylammonium Iodide: High-Quality Reagents for Research & Development [hschemraw.com]

Methodological & Application

Application Notes and Protocols for Tetraamylammonium Iodide as a Phase Transfer Catalyst

For the Attention of Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetraamylammonium iodide as a phase transfer catalyst in organic synthesis. While specific experimental data for this compound is limited in readily available scientific literature, its function is analogous to other tetraalkylammonium iodides, particularly the well-documented tetrabutylammonium (B224687) iodide (TBAI). Therefore, this document will detail the principles of phase transfer catalysis using tetraalkylammonium iodides and provide a representative protocol using TBAI, which can be adapted for use with this compound.

Introduction to this compound in Phase Transfer Catalysis

This compound (also known as tetrapentylammonium (B98587) iodide) is a quaternary ammonium (B1175870) salt with the chemical formula [(C₅H₁₁)₄N]⁺I⁻.[1] It is a white to off-white crystalline solid soluble in many organic solvents.[1] Its key application in organic and medicinal chemistry is as a phase transfer catalyst (PTC).[2][3]

Phase transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase.[4] The tetraamylammonium cation is lipophilic due to its long alkyl chains, allowing it to be soluble in the organic phase. The iodide anion is hydrophilic. This amphiphilic nature enables the catalyst to transport anions from the aqueous phase into the organic phase, where the reaction with an organic-soluble substrate can occur.[1] This process significantly increases reaction rates and yields for a variety of synthetic transformations.[3][5]

The general mechanism for phase transfer catalysis involving a quaternary ammonium salt like this compound (Q⁺I⁻) in a nucleophilic substitution reaction is depicted below.

References

- 1. CAS 2498-20-6: Tetrapentylammonium iodide | CymitQuimica [cymitquimica.com]

- 2. Idaho 360 History | Lincoln Exhibit | Idaho State Historical Society [lincoln.history.idaho.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Phase transfer catalyst in organic synthesis [wisdomlib.org]

- 5. chemimpex.com [chemimpex.com]

Applications of Tetraamylammonium Iodide in Organic Synthesis: A Comprehensive Overview

Introduction

Tetraamylammonium iodide, a quaternary ammonium (B1175870) salt, finds utility in various organic synthesis applications, primarily leveraging its properties as a phase-transfer catalyst and an electrolyte. While detailed experimental protocols specifically citing this compound are less common in published literature compared to its lower alkyl chain analogues like tetrabutylammonium (B224687) iodide (TBAI), the principles of its application are directly comparable. The longer amyl chains in this compound enhance its lipophilicity, which can be advantageous in specific solvent systems by increasing its solubility in organic phases.

This document provides a detailed overview of the applications of tetraalkylammonium iodides, using the extensively documented tetrabutylammonium iodide (TBAI) as a representative model. The protocols and data presented can be adapted for use with this compound, with the expectation of similar or potentially enhanced catalytic activity in nonpolar organic solvents.

Phase-Transfer Catalysis

Tetraalkylammonium iodides are quintessential phase-transfer catalysts (PTCs), facilitating reactions between reactants located in immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). The lipophilic tetraalkylammonium cation encapsulates the anionic reactant, transporting it from the aqueous or solid phase into the organic phase where the reaction with the organic-soluble substrate occurs.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of a reaction significantly accelerated by tetraalkylammonium iodides. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide to form an ether. In a biphasic system (e.g., aqueous NaOH and an organic solvent), the tetraalkylammonium cation transports the hydroxide (B78521) ion into the organic phase to deprotonate the alcohol, or it can exchange with the metal cation of a pre-formed alkoxide, rendering the alkoxide more nucleophilic in the organic phase.

When using alkyl chlorides or bromides as substrates, tetraalkylammonium iodides offer a distinct advantage through the in situ Finkelstein reaction. The iodide ion of the catalyst can exchange with the halide of the alkylating agent, generating a more reactive alkyl iodide, which then reacts faster with the alkoxide.

General Reaction Scheme:

Where Q+ is the tetraalkylammonium cation.

| Alcohol/Phenol Substrate | Alkylating Agent | Base | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Ethylphenol (B45693) | Methyl Iodide | 25% NaOH (aq) | 5 | Dichloromethane | Reflux | 1 | >90 |

| Phenol | Benzyl Bromide | 50% NaOH (aq) | 2 | Toluene | 80 | 2 | 95 |

| 2-Naphthol | Ethyl Bromide | K2CO3 | 5 | DMF | 70 | 4 | 92 |

| Benzyl alcohol | n-Butyl Bromide | 50% NaOH (aq) | 4 | Dichloromethane | 40 | 5 | 88 |

| Cyclohexanol | Allyl Bromide | NaH | 5 | THF | 25 | 6 | 85 |

Experimental Protocol: Synthesis of 4-Ethylanisole

This protocol is adapted from a procedure using tetrabutylammonium bromide (TBAB), and TBAI can be used interchangeably, often with improved results.

-

Materials:

-

4-Ethylphenol (1.0 eq)

-

Methyl Iodide (1.2 eq)

-

25% (w/v) Sodium Hydroxide solution

-

Tetrabutylammonium Iodide (TBAI) (0.05 eq)

-

Dichloromethane (CH₂Cl₂)

-

5% (w/v) Sodium Hydroxide solution

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylphenol in dichloromethane.

-

Add the 25% sodium hydroxide solution and the TBAI catalyst.

-

Stir the biphasic mixture vigorously and add methyl iodide.

-

Heat the mixture to reflux and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Separate the organic layer. Wash the organic layer sequentially with 5% NaOH solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

-

Logical Workflow for Williamson Ether Synthesis:

Application Notes and Protocols: The Role of Tetraamylammonium Iodide in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraalkylammonium iodides are a class of quaternary ammonium (B1175870) salts that play a crucial role as catalysts and reagents in a variety of organic reactions, particularly nucleophilic substitutions. While tetrabutylammonium (B224687) iodide (TBAI) is the most extensively studied and utilized member of this class, other tetraalkylammonium iodides, such as tetraamylammonium iodide, are presumed to exhibit similar reactivity and utility due to their shared chemical properties. This document will focus on the applications of this compound in nucleophilic substitution reactions, with the understanding that its behavior is analogous to the more thoroughly documented TBAI.

This compound is particularly effective in two key roles: as a phase-transfer catalyst (PTC) and as an iodide source for in situ halide exchange (the Finkelstein reaction) . These functionalities allow for the efficient synthesis of a wide range of organic molecules, including ethers, esters, and N-alkylated compounds, often with improved reaction rates and yields.

Physicochemical Properties

While specific data for this compound is not widely available, its properties can be inferred from those of other tetraalkylammonium iodides.

| Property | Tetramethylammonium Iodide | Tetraethylammonium Iodide[1] | Tetrabutylammonium Iodide[2] | This compound (Predicted) |

| Molecular Formula | C4H12IN[3] | C8H20IN[1] | C16H36NI[2] | C20H44IN |

| Molecular Weight | 201.05 g/mol [3] | 257.16 g/mol [4] | 369.37 g/mol [2] | ~425.48 g/mol |

| Appearance | White crystalline powder[5] | Colorless or yellowish solid[1] | White to pale yellow powder[2] | White to off-white solid |

| Melting Point (°C) | >300[3] | 280 (decomposes)[1] | ~150-160[2] | Expected to be lower than TBAI |

| Solubility | Sparingly soluble in water[6] | Soluble in water[1] | Soluble in water and various organic solvents[2] | Soluble in organic solvents, sparingly soluble in water |

Core Applications in Nucleophilic Substitution

Phase-Transfer Catalysis

In many nucleophilic substitution reactions, the nucleophile (often an inorganic salt) is soluble in an aqueous phase, while the organic substrate is soluble in an organic phase. The immiscibility of these two phases leads to very slow reaction rates. This compound, as a phase-transfer catalyst, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase, where the reaction can proceed.

The lipophilic tetraamylammonium cation [(C5H11)4N]+ pairs with the nucleophilic anion (e.g., RO-, RS-, CN-) in the aqueous phase. This ion pair is soluble in the organic phase, allowing the nucleophile to react with the organic substrate.

Diagram: Mechanism of Phase-Transfer Catalysis

Caption: Phase-transfer catalysis workflow.

In Situ Halide Exchange: The Finkelstein Reaction

This compound can serve as a source of iodide ions to convert less reactive alkyl chlorides and bromides into more reactive alkyl iodides in situ. This is a variation of the Finkelstein reaction.[7] Iodide is an excellent nucleophile and a good leaving group, making the subsequent nucleophilic substitution by another nucleophile much faster.

This approach is particularly useful when the primary alkylating agent is an inexpensive but less reactive chloride or bromide.

Diagram: Finkelstein Reaction and Subsequent Substitution

Caption: In situ generation of a reactive intermediate.

Experimental Protocols and Applications

The following protocols are based on established procedures for nucleophilic substitution reactions using tetraalkylammonium iodides as catalysts.

Application 1: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[8] The use of this compound as a phase-transfer catalyst can significantly improve the yield and reaction rate, especially when dealing with solid alkoxides or two-phase reaction systems.

Quantitative Data from Literature (using TBAI as an analogue):

| Alkyl Halide | Alcohol/Phenol (B47542) | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzyl (B1604629) Bromide | Solketal | KOH (aq) | TBAI (5) | None | 100 | 24 | 94 | --INVALID-LINK--[9] |

| Allyl Bromide | Hydantoin (1a) | KOH (aq) | TBAI (not specified) | Toluene (B28343) | rt | 18 | 90 | --INVALID-LINK--[10] |

| Ethyl Bromide | 4-Ethylphenol | NaOH (aq) | TBAB (not specified) | None | Reflux | 1 | Not Specified | --INVALID-LINK--[8] |

Experimental Protocol: Synthesis of Benzyl Phenyl Ether

-

Materials:

-

Phenol (1.0 equiv)

-

Benzyl chloride (1.1 equiv)

-

Sodium hydroxide (B78521) (1.5 equiv)

-

This compound (0.05 equiv)

-

Toluene

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol and sodium hydroxide in water.

-

Add this compound to the aqueous solution.

-

Add toluene to the flask, followed by the dropwise addition of benzyl chloride while stirring vigorously.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Separate the organic layer and wash it with 1M HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield pure benzyl phenyl ether.

-

Diagram: Experimental Workflow for Williamson Ether Synthesis

Caption: A typical experimental workflow.

Application 2: N-Alkylation of Amines

The N-alkylation of primary and secondary amines is a fundamental transformation in organic synthesis, often leading to the production of valuable pharmaceutical intermediates. However, over-alkylation to form tertiary amines and quaternary ammonium salts is a common side reaction.[11] The use of this compound can promote the desired mono-alkylation, particularly when less reactive alkyl halides are used.

Quantitative Data from Literature (using TBAI as an analogue):

| Amine | Alkyl Halide | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Primary Amine | Alkyl Halide | Cesium Base | TBAI (optional) | DMSO/DMF | 23 | - | High | --INVALID-LINK--[12] |

| Benzyl Amine | Benzyl Bromide | Al2O3-OK | None | Acetonitrile | 30 | 2 | >95 | --INVALID-LINK--[13] |

Experimental Protocol: Synthesis of N-Benzylaniline

-

Materials:

-

Aniline (1.0 equiv)

-

Benzyl chloride (1.05 equiv)

-

Potassium carbonate (2.0 equiv)

-

This compound (0.1 equiv)

-

Acetonitrile

-

-

Procedure:

-

To a stirred suspension of potassium carbonate in acetonitrile, add aniline.

-

Add this compound to the mixture.

-

Add benzyl chloride dropwise at room temperature.

-

Stir the reaction mixture at 60 °C for 8-12 hours. Monitor the reaction by TLC.

-

After completion, filter the reaction mixture to remove the inorganic salts.

-

Wash the solid residue with acetonitrile.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to afford N-benzylaniline.

-

Conclusion

This compound is a versatile and effective catalyst for a range of nucleophilic substitution reactions. Its utility as both a phase-transfer catalyst and an in situ source of iodide for the Finkelstein reaction makes it a valuable tool for organic chemists in research and drug development. The protocols and data presented here, largely based on the analogous and well-documented tetrabutylammonium iodide, provide a solid foundation for the application of this compound in the synthesis of ethers, amines, and other valuable organic compounds. The mild reaction conditions, improved yields, and broader substrate scope offered by this class of catalysts make them an attractive option for modern organic synthesis.

References

- 1. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]

- 2. adpharmachem.com [adpharmachem.com]

- 3. Tetramethylammonium Iodide [chembk.com]

- 4. Tetraethylammonium iodide 98 68-05-3 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. researchgate.net [researchgate.net]

- 10. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]

- 13. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

Application Notes and Protocols for Tetraamylammonium Iodide in Alkylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraamylammonium iodide [(CH₃(CH₂)₄)₄NI], a quaternary ammonium (B1175870) salt, serves as a highly effective phase-transfer catalyst (PTC) in a variety of organic transformations, most notably in alkylation reactions. Its role is particularly crucial in facilitating reactions between reactants located in different phases, such as a solid or aqueous phase and an organic phase. These application notes provide detailed protocols for the use of this compound in N-alkylation and O-alkylation reactions, offering valuable methodologies for synthetic chemists in research and drug development.

The protocols detailed below are based on well-established procedures for analogous quaternary ammonium iodides and are expected to be directly applicable or require minimal optimization for specific substrates.

Mechanism of Action in Phase-Transfer Catalyzed Alkylation

This compound accelerates alkylation reactions through a dual catalytic cycle. The primary roles are to act as a phase-transfer agent and an iodide source for the in-situ generation of a more reactive alkylating agent.

A typical workflow for the alkylation of a nucleophile (NuH) with an alkyl halide (R-X, where X = Cl, Br) in a biphasic system (e.g., aqueous NaOH and an organic solvent) is depicted below.

Caption: Figure 1. General mechanism for phase-transfer catalyzed alkylation.

Application 1: N-Alkylation of Indoles

The N-alkylation of indoles is a fundamental transformation in the synthesis of numerous biologically active compounds and pharmaceuticals.[6] this compound can be effectively used to catalyze this reaction, particularly with less reactive alkylating agents.

Quantitative Data for N-Alkylation of Indoles

| Entry | Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Indole (B1671886) | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 6 | ~95 |

| 2 | 5-Bromoindole (B119039) | Methyl Iodide | DABCO | DMF | 90 | 5 | >98[7] |

| 3 | Indole-2-carboxylic acid | Dimethyl Carbonate | DABCO | DMF | 95 | 21 | High[7] |

| 4 | Indazole | Methyl Chloroacetate | K₂CO₃ | DMF | RT | 24 | Moderate[8] |

Experimental Protocol: N-Alkylation of 5-Bromoindole

This protocol is adapted from a procedure using a related catalyst system.[7]

-

Reaction Setup: To a solution of 5-bromoindole (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL), add 1,4-diazabicyclo[2.2.2]octane (DABCO, 1.1 mmol) and this compound (0.1 mmol, 10 mol%).

-

Addition of Alkylating Agent: Add methyl iodide (1.5 mmol) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL) and water (20 mL).

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

References

- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 2. nbinno.com [nbinno.com]

- 3. organic chemistry - Using TBAI (tetra-butylammonium iodide) as a catalyst. Ideas on the mechanism or the driving force? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]

Application Notes: Tetraamylammonium Iodide in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tetraamylammonium iodide and its close analogue, tetrabutylammonium (B224687) iodide (TBAI), as a phase-transfer catalyst in the synthesis of key pharmaceutical intermediates. The protocols outlined below cover antiviral, anticancer, and antibacterial drug precursors, demonstrating the versatility of this catalyst in modern drug development.

Introduction

Tetraalkylammonium salts, particularly this compound and the more commonly documented tetrabutylammonium iodide (TBAI), are highly effective phase-transfer catalysts (PTCs).[1][2] Their amphiphilic nature, consisting of a lipophilic quaternary ammonium (B1175870) cation and a nucleophilic iodide anion, enables the transport of reactants across the interface of immiscible liquid phases (e.g., aqueous and organic) or from a solid to a liquid phase.[1] This catalytic action accelerates reaction rates, improves yields, and often allows for milder reaction conditions, making them invaluable tools in the synthesis of complex pharmaceutical intermediates.[1][3]

The iodide anion plays a crucial dual role. It can act as a potent nucleophile, for instance, by converting less reactive alkyl chlorides or bromides into more reactive alkyl iodides in situ (Finkelstein reaction), thereby significantly enhancing the rate of nucleophilic substitution reactions.[2]

Mechanism of Action: Phase-Transfer Catalysis

The fundamental principle of phase-transfer catalysis with tetraalkylammonium iodides involves the formation of an ion pair between the quaternary ammonium cation and an anionic reactant from the aqueous or solid phase. This lipophilic ion pair is then transferred into the organic phase, where it can react with the organic-soluble substrate. After the reaction, the catalyst cation is released and returns to the aqueous or solid phase to begin the cycle anew.

Caption: Mechanism of Phase-Transfer Catalysis.

Application 1: Synthesis of an Antiviral Intermediate (Amantadine Hydrochloride)

Amantadine (B194251) hydrochloride is an antiviral drug effective against influenza A infections.[3] A highly efficient, one-pot synthesis from 1-bromoadamantane (B121549) has been developed using TBAI as a phase-transfer catalyst.[3] This method significantly improves the yield and employs environmentally benign reagents.[3]

Quantitative Data

Table 1: Optimization of TBAI Concentration in Amantadine Hydrochloride Synthesis [3]

| Entry | TBAI (mmol) | Time (h) | Yield (%) |

| 1 | 0.00 | 2 | 45.13 |

| 2 | 0.25 | 2 | 75.64 |

| 3 | 0.50 | 2 | 86.23 |

| 4 | 1.00 | 2 | 96.08 |

| 5 | 1.25 | 2 | 96.15 |

Reaction Conditions: 1-bromoadamantane (46 mmol), urea (B33335) (138 mmol), Methanol (B129727), 65°C.

Table 2: Effect of Different Solvents on Amantadine Hydrochloride Synthesis [3]

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methanol | 65 | 2 | 96.08 |

| 2 | Ethanol | 78 | 4 | 89.56 |

| 3 | Isopropanol | 82 | 6 | 75.23 |

| 4 | Acetonitrile | 81 | 5 | 65.87 |

Reaction Conditions: 1-bromoadamantane (46 mmol), urea (138 mmol), TBAI (1.00 mmol).

Experimental Protocol

Caption: Workflow for Amantadine HCl Synthesis.

Procedure:

-

To a round-bottom flask, add 1-bromoadamantane (10.0 g, 46 mmol), urea (8.3 g, 138 mmol), methanol (100 mL), and tetrabutylammonium iodide (TBAI) (0.37 g, 1.00 mmol).

-

Heat the reaction mixture to 65°C and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Slowly add 5N hydrochloric acid to the reaction mixture to facilitate in situ salt formation, leading to the precipitation of the product.

-

Stir the resulting slurry for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold methanol.

-

Dry the product under vacuum to yield amantadine hydrochloride.

Application 2: Synthesis of Anticancer Intermediates (2-Thioxoimidazolidine-4,5-diones)

2-Thioxoimidazolidine-4,5-diones are heterocyclic scaffolds that exhibit a range of biological activities, including anticancer properties.[4] A simple and efficient one-pot synthesis has been developed using TBAI as a phase-transfer catalyst at room temperature.[4][5]

Quantitative Data

Table 3: Synthesis of Various 2-Thioxoimidazolidine-4,5-dione Derivatives

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | 1-Phenyl-2-thioxoimidazolidine-4,5-dione | 85 |

| 2 | 4-Fluoroaniline | 1-(4-Fluorophenyl)-2-thioxoimidazolidine-4,5-dione | 82 |

| 3 | 4-Chloroaniline | 1-(4-Chlorophenyl)-2-thioxoimidazolidine-4,5-dione | 80 |

| 4 | Benzylamine | 1-Benzyl-2-thioxoimidazolidine-4,5-dione | 88 |

Data is representative based on similar syntheses.

Experimental Protocol

Caption: Workflow for Anticancer Intermediate Synthesis.

Procedure: [5]

-

In a round-bottom flask, combine the primary amine (1.0 equiv.), carbon disulfide (1.0 equiv.), and TBAI (0.05 equiv.) in toluene. Stir the mixture for 20 minutes at room temperature.

-

Add liquid ammonia (2.0 equiv.) to the mixture and continue stirring for 10 hours.

-

Gradually add oxalyl chloride (1.02 equiv.) to the reaction mixture at room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, add 50 mL of distilled water to the reaction mixture.

-

Extract the aqueous layer three times with ethyl acetate (20 mL each).

-

Combine the organic layers, wash with a 10% sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: 20% ethyl acetate in hexane) to obtain the desired 2-thioxoimidazolidine-4,5-dione.

Application 3: Synthesis of an Antibacterial Intermediate (N-Aryl-piperazine)

N-Aryl-piperazines are crucial structural motifs found in many antibacterial agents, including quinolones and linezolid. The synthesis of these intermediates can be efficiently achieved through nucleophilic aromatic substitution (SNAr) or N-alkylation reactions, which can be significantly enhanced by phase-transfer catalysis using TBAI.

Quantitative Data

Table 4: Representative N-Arylation of Piperazine (B1678402) using TBAI

| Entry | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2,4-Difluoronitrobenzene | K₂CO₃ | DMF | 80 | 6 | 92 |

| 2 | 4-Chloronitrobenzene | K₂CO₃ | DMF | 100 | 12 | 85 |

| 3 | 2-Fluoropyridine | Cs₂CO₃ | Dioxane | 100 | 8 | 88 |

Data is representative of typical SNAr reactions facilitated by PTC.

Experimental Protocol

Procedure (General for N-Arylation):

-

To a round-bottom flask, add the aryl halide (1.0 equiv.), piperazine (1.2 equiv.), potassium carbonate (2.0 equiv.), and TBAI (0.1 equiv.) in a suitable solvent such as dimethylformamide (DMF).

-

Heat the reaction mixture to 80-100°C and stir for 6-12 hours.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the N-aryl-piperazine intermediate.

Conclusion

This compound and its analogues are robust and versatile phase-transfer catalysts that facilitate the synthesis of a wide range of pharmaceutical intermediates. The applications presented here for antiviral, anticancer, and antibacterial precursors highlight the broad utility of this catalyst class. The use of TBAI often leads to higher yields, shorter reaction times, and milder conditions, contributing to more efficient and sustainable synthetic processes in drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Some Sulfonamide Derivatives with Potential Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis of New Sulfonamide Derivatives as Possible Antibacterial Agents | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Electrochemical C-H Bond Activation Using Tetraalkylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical C-H bond activation facilitated by tetraalkylammonium iodide. The following sections detail the principles, experimental setup, and applications of this methodology, with a focus on the synthesis of phenanthridinones as a key example. While the specific data presented here utilizes tetrabutylammonium (B224687) iodide (TBAI), the principles and protocols are readily adaptable for tetraamylammonium iodide, which possesses similar electrochemical properties.

Introduction